molecular formula C26H23ClN2O5S B298473 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

货号 B298473
分子量: 511 g/mol
InChI 键: VJUSJIYTGAZNME-SNSUMWEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as COTI-2, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用机制

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid works by targeting the mutant p53 protein, which is found in many types of cancer cells. Mutant p53 is a non-functional protein that promotes tumor growth and metastasis. 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid binds to mutant p53 and restores its function, leading to the inhibition of tumor growth and metastasis. 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid also targets other proteins involved in cancer cell survival and proliferation, such as Akt and NF-κB.
Biochemical and Physiological Effects:
2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has shown significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has also been shown to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

One of the advantages of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its specificity towards mutant p53, which is found in many types of cancer cells. This makes 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its low solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in humans.

未来方向

There are several future directions for the development of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more efficient drug delivery systems to improve the solubility and bioavailability of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid. Clinical trials are also needed to evaluate the safety and efficacy of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in humans. In addition, further studies are needed to investigate the potential of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy.

合成方法

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is not disclosed due to its proprietary nature. However, it has been reported that the final product is obtained in high yield and purity.

科学研究应用

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, ovarian cancer, pancreatic cancer, and lung cancer. 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the tumor microenvironment.

属性

产品名称

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

分子式

C26H23ClN2O5S

分子量

511 g/mol

IUPAC 名称

2-chloro-5-[5-[(Z)-[2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C26H23ClN2O5S/c1-15(2)14-29-24(30)23(35-26(29)28-17-5-7-18(33-3)8-6-17)13-19-9-11-22(34-19)16-4-10-21(27)20(12-16)25(31)32/h4-13,15H,14H2,1-3H3,(H,31,32)/b23-13-,28-26?

InChI 键

VJUSJIYTGAZNME-SNSUMWEISA-N

手性 SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/SC1=NC4=CC=C(C=C4)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=C(C=C4)OC

规范 SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=C(C=C4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。